![molecular formula C26H30N2O3S2 B4021493 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide](/img/structure/B4021493.png)
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 4-methylbenzylamine with methylsulfonyl chloride to form the intermediate 4-methylbenzyl(methylsulfonyl)amine . This intermediate is then reacted with 2-[(4-methylbenzyl)sulfanyl]ethylamine in the presence of a coupling agent to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide can undergo various types of chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: The sulfonyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride.
Substitution: The benzyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the sulfonyl group can produce sulfides.
Scientific Research Applications
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The sulfonyl and sulfanyl groups can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzamide group can interact with DNA and other biomolecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
4-methylsulfonylaniline: A simpler compound with similar sulfonyl and benzyl groups.
4-methylbenzenemethanesulfonyl chloride: Another related compound with a sulfonyl chloride group.
Uniqueness
4-[(4-methylbenzyl)(methylsulfonyl)amino]-N-{2-[(4-methylbenzyl)sulfanyl]ethyl}benzamide is unique due to the combination of its functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
4-[(4-methylphenyl)methyl-methylsulfonylamino]-N-[2-[(4-methylphenyl)methylsulfanyl]ethyl]benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N2O3S2/c1-20-4-8-22(9-5-20)18-28(33(3,30)31)25-14-12-24(13-15-25)26(29)27-16-17-32-19-23-10-6-21(2)7-11-23/h4-15H,16-19H2,1-3H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUUJDLXYOXWDRW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(C2=CC=C(C=C2)C(=O)NCCSCC3=CC=C(C=C3)C)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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